4-Chloro-1-methoxy-2-methylbutane

Beschreibung

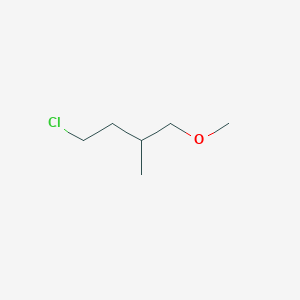

4-Chloro-1-methoxy-2-methylbutane is an organic compound with the molecular formula C6H13ClO. It is a halogenated ether, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to a butane backbone .

Eigenschaften

Molekularformel |

C6H13ClO |

|---|---|

Molekulargewicht |

136.62 g/mol |

IUPAC-Name |

4-chloro-1-methoxy-2-methylbutane |

InChI |

InChI=1S/C6H13ClO/c1-6(3-4-7)5-8-2/h6H,3-5H2,1-2H3 |

InChI-Schlüssel |

BFZMSZJGALWRIF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCCl)COC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Chloro-1-methoxy-2-methylbutane can be synthesized through various methods. One common approach involves the reaction of 2-methylbutanol with thionyl chloride to form 2-methylbutyl chloride, which is then reacted with sodium methoxide to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes distillation and purification steps to remove impurities and by-products .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-1-methoxy-2-methylbutane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or ketones.

Reduction Reactions: The compound can be reduced to form hydrocarbons.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Substitution: Formation of alcohols.

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of hydrocarbons.

Wissenschaftliche Forschungsanwendungen

4-Chloro-1-methoxy-2-methylbutane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Employed in studies involving enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the manufacture of specialty chemicals and as a solvent in various industrial processes

Wirkmechanismus

The mechanism of action of 4-Chloro-1-methoxy-2-methylbutane involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Chloro-2-methylbutane: Similar in structure but lacks the methoxy group.

4-Methoxy-2-methyl-2-butanethiol: Contains a thiol group instead of a chlorine atom.

1-Chloro-4-methoxybutane: Similar but lacks the methyl group on the butane backbone

Uniqueness

4-Chloro-1-methoxy-2-methylbutane is unique due to the presence of both a chlorine atom and a methoxy group, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in synthesis and research .

Biologische Aktivität

4-Chloro-1-methoxy-2-methylbutane is a chemical compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies from diverse research sources.

Chemical Structure and Properties

This compound (C6H13ClO) features a chloro group, a methoxy group, and a branched alkane structure. The presence of these functional groups significantly influences its chemical reactivity and biological interactions.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C6H13ClO |

| Molecular Weight | 148.62 g/mol |

| Boiling Point | 130 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study published in Molecules highlighted its effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models. The mechanism involves the modulation of cell signaling pathways associated with growth and apoptosis .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The chloro group enhances binding affinity to certain enzymes, potentially leading to reduced enzyme activity associated with disease progression.

- Receptor Modulation : The methoxy group may facilitate interactions with various receptors, influencing cellular responses to external stimuli.

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential .

Study 2: Anticancer Effects

A recent study explored the anticancer effects of this compound on MCF-7 breast cancer cells. The compound demonstrated a dose-dependent inhibition of cell viability, with an IC50 value of approximately 30 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with similar compounds.

| Compound | Biological Activity | Notable Features |

|---|---|---|

| 4-Methyl-1-methoxybutane | Moderate antimicrobial activity | Lacks chlorine substituent |

| 1-Chloro-2-methylbutane | Low anticancer activity | Simple alkyl halide |

| 3-Chloro-1-methoxypropane | Antifungal properties | Different carbon chain length |

The presence of both chloro and methoxy groups in this compound contributes to its enhanced biological activities compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.